molecular formula C11H13BrClNO3S B3859124 2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B3859124
M. Wt: 354.65 g/mol
InChI Key: AOHGQCPMEHMVAK-UHFFFAOYSA-N
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Description

The compound “2-bromo-5-chloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide” is a benzenesulfonamide derivative with bromine and chlorine substituents on the benzene ring and a tetrahydrofuran group attached to the nitrogen of the sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring with bromine and chlorine substituents, a sulfonamide group, and a tetrahydrofuran ring attached to the nitrogen of the sulfonamide .


Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound could potentially undergo a variety of reactions. The bromine and chlorine substituents on the benzene ring could be replaced through nucleophilic aromatic substitution reactions. The sulfonamide group could react with bases to form sulfonamide salts, or with acids to form protonated sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a benzenesulfonamide derivative, this compound is likely to have moderate polarity due to the presence of the sulfonamide group. The bromine and chlorine substituents could increase the compound’s density and boiling point compared to other benzenesulfonamides .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzenesulfonamides are known to have biological activity and are used in a variety of pharmaceutical applications. For example, some benzenesulfonamides are used as carbonic anhydrase inhibitors in the treatment of glaucoma .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

2-bromo-5-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO3S/c12-10-4-3-8(13)6-11(10)18(15,16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGQCPMEHMVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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